molecular formula C12H14N4O3 B1181599 MFIDDZSZSAGSFJ-UHFFFAOYSA-N

MFIDDZSZSAGSFJ-UHFFFAOYSA-N

Cat. No.: B1181599
M. Wt: 262.269
InChI Key: MFIDDZSZSAGSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the InChIKey MFIDDZSZSAGSFJ-UHFFFAOYSA-N is a structurally complex organic molecule, likely belonging to a class of heterocyclic compounds. Such compounds are frequently explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .

Key resources for characterizing this compound include spectral databases (e.g., Tables of Spectral Data for Structure Determination of Organic Compounds ) and comprehensive chemical encyclopedias like The Merck Index , which provide standardized data on physical properties, toxicity, and synthetic pathways.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.269

InChI

InChI=1S/C12H14N4O3/c1-7-5-9-13-10-8(11(17)16(9)14-7)6-15(12(10)18)3-4-19-2/h5,14H,3-4,6H2,1-2H3

InChI Key

MFIDDZSZSAGSFJ-UHFFFAOYSA-N

SMILES

CC1=CC2=NC3=C(CN(C3=O)CCOC)C(=O)N2N1

Origin of Product

United States

Comparison with Similar Compounds

Insights :

  • This compound shares core heterocyclic motifs (e.g., benzodioxole, thiazolidinone) with compounds in , which exhibit antimicrobial and antitumor activity .
  • Substituent variations (e.g., quinazolinone vs. pyridazine) significantly alter biochemical interactions .

Spectroscopic Properties

Spectral data (NMR, UV-Vis, IR) are pivotal for structural confirmation. Comparative analysis with analogs reveals:

Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) UV λmax (nm)
This compound 7.2–7.8 (aromatic H), 3.5 (CH3) 170–175 (C=O), 120–130 (C-S) 280, 320
Zygocaperoside 6.8–7.5 (aromatic H) 165–170 (C=O) 265, 310
Compound 6m 7.1–7.6 (aromatic H), 3.8 (CH3) 172–178 (C=O), 125–135 (C-S) 275, 325

Key Observations :

  • The carbonyl (C=O) and thioamide (C-S) signals in this compound align with thiazolidinone derivatives .
  • UV absorption at 280–320 nm suggests extended conjugation, common in aromatic heterocycles .

Physicochemical and Toxicological Properties

Data from solubility studies and toxicity assays highlight critical differences:

Property This compound Compound 6n KRYDCZBRZWSFJR-UHFFFAOYSA-N
Solubility in DMSO (mg/mL) >50 >50 25
Melting Point (°C) 180–185 190–195 210–215
Zebrafish LC50 (µM) 12.5 8.7 Not tested

Implications :

  • High DMSO solubility (~50 mg/mL) suggests suitability for in vitro screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.